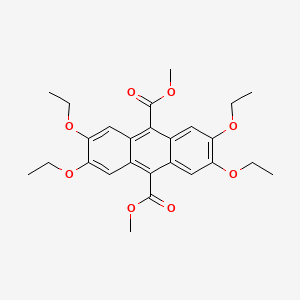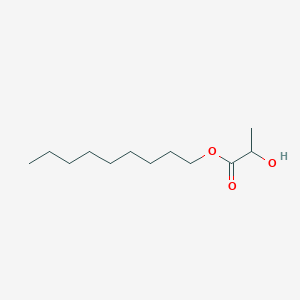
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane: is a synthetic organic compound characterized by the presence of benzenesulfonyl groups attached to an oxadiazecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane typically involves the reaction of benzenesulfonyl chloride with an appropriate oxadiazecane precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the benzenesulfonyl groups is replaced by another functional group. This can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is being investigated for its potential therapeutic applications. Its sulfonyl groups are known to enhance the bioavailability and stability of pharmaceutical agents, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it valuable in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazane: Similar structure but lacks the oxadiazecane ring.
5,7-Di(benzenesulfonyl)-1,5,7-thiadiazecane: Contains a sulfur atom in place of the oxygen in the oxadiazecane ring.
5,7-Di(benzenesulfonyl)-1,5,7-oxadiazine: Similar structure but with a different ring size.
Uniqueness: 5,7-Di(benzenesulfonyl)-1,5,7-oxadiazecane is unique due to its specific ring structure and the presence of two benzenesulfonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
89990-42-1 |
|---|---|
Fórmula molecular |
C19H24N2O5S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
5,7-bis(benzenesulfonyl)-1,5,7-oxadiazecane |
InChI |
InChI=1S/C19H24N2O5S2/c22-27(23,18-9-3-1-4-10-18)20-13-7-15-26-16-8-14-21(17-20)28(24,25)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2 |
Clave InChI |
MHQWHOPWHKCCNP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CN(CCCOC1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


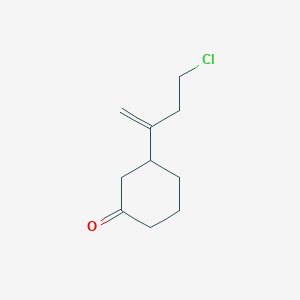
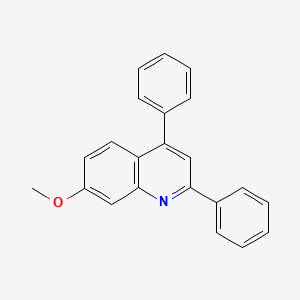
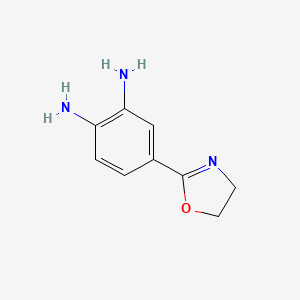
silane](/img/structure/B14388145.png)
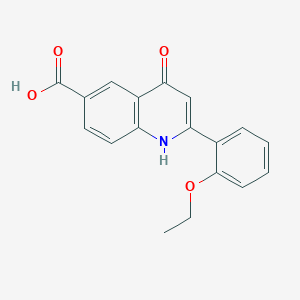

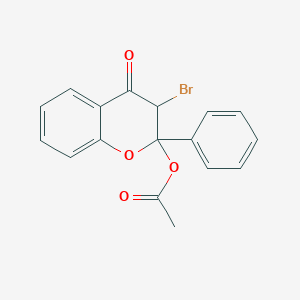
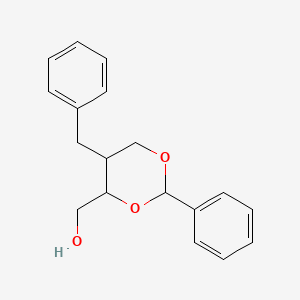
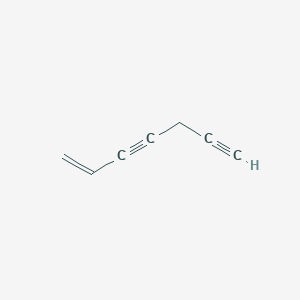
![2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B14388178.png)
![2-{(E)-[8-(Ethylamino)quinolin-5-yl]diazenyl}-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14388180.png)

